Fluorometholone Acetate 6,9(11)-diene Impurity

Descripción general

Descripción

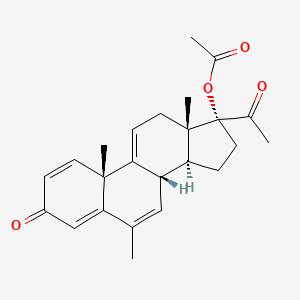

Fluorometholone Acetate 6,9(11)-diene Impurity is a chemical compound that arises as an impurity during the synthesis of fluorometholone acetate, a corticosteroid used in ophthalmology. This impurity is characterized by the presence of a diene structure at the 6,9(11) positions, which can affect the overall purity and efficacy of the pharmaceutical product.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fluorometholone Acetate 6,9(11)-diene Impurity typically involves the following steps:

Starting Material: The synthesis begins with fluorometholone acetate.

Formation of the Diene Structure:

Reaction Conditions: These reactions are often carried out under controlled conditions, such as elevated temperatures and the presence of specific catalysts or reagents.

Industrial Production Methods: In an industrial setting, the production of this impurity is usually minimized through stringent quality control measures. when it is necessary to produce this impurity for research purposes, the same synthetic routes are employed, with careful monitoring of reaction conditions to ensure the desired impurity is obtained.

Análisis De Reacciones Químicas

Types of Reactions: Fluorometholone Acetate 6,9(11)-diene Impurity can undergo various chemical reactions, including:

Oxidation: The diene structure can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the diene structure back to a single bond, altering the chemical properties of the impurity.

Substitution: The diene structure can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution Reagents: Various halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can result in the formation of saturated hydrocarbons.

Aplicaciones Científicas De Investigación

Fluorometholone Acetate 6,9(11)-diene Impurity has several applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry to study the purity and stability of fluorometholone acetate.

Biology: Researchers use this impurity to investigate the biological activity and potential side effects of fluorometholone acetate.

Medicine: Understanding the presence and effects of this impurity helps in improving the safety and efficacy of corticosteroid medications.

Industry: The impurity is studied to develop better manufacturing processes and quality control measures for pharmaceutical products.

Mecanismo De Acción

The mechanism of action of Fluorometholone Acetate 6,9(11)-diene Impurity is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence can influence the overall activity of fluorometholone acetate by potentially interacting with molecular targets and pathways involved in inflammation and immune response.

Comparación Con Compuestos Similares

Fluorometholone: The parent compound, which lacks the diene structure.

Fluorometholone Acetate: The esterified form of fluorometholone, used in ophthalmic preparations.

Other Corticosteroid Impurities: Similar impurities that arise during the synthesis of other corticosteroids.

Uniqueness: Fluorometholone Acetate 6,9(11)-diene Impurity is unique due to its specific diene structure, which can significantly alter its chemical and biological properties compared to other related compounds. This uniqueness makes it an important subject of study in the context of pharmaceutical quality control and safety.

Actividad Biológica

Fluorometholone Acetate 6,9(11)-diene Impurity (CAS: 95955-20-7) is a significant impurity formed during the synthesis of fluorometholone acetate, a corticosteroid commonly used in ophthalmology. This article delves into the biological activity of this compound, examining its mechanisms, pharmacokinetics, and implications for pharmaceutical applications.

Overview of this compound

Fluorometholone acetate is a glucocorticoid used primarily for its anti-inflammatory properties. The 6,9(11)-diene impurity arises from specific synthetic pathways and is characterized by a diene structure that can influence the biological efficacy and safety profile of the parent compound.

Chemical Properties:

- Molecular Formula: C24H28O4

- Molar Mass: 380.48 g/mol

Target of Action

This compound primarily targets glucocorticoid receptors within cells. Upon entering target cells, it binds to these receptors, leading to the formation of a receptor-ligand complex.

Mode of Action

This complex translocates to the nucleus, where it regulates gene transcription involved in inflammatory and immune responses. The primary action includes:

- Reduction of Inflammation: By modulating the expression of pro-inflammatory cytokines.

- Immune Suppression: Inhibiting immune cell proliferation and function.

Pharmacokinetics

Fluorometholone acetate and its impurities are known to be absorbed systemically when administered topically. The pharmacokinetic profile indicates that while the parent compound is designed for localized action in ocular therapies, impurities like the 6,9(11)-diene can alter absorption rates and systemic effects.

Biological Activity Studies

Research on this compound has focused on its biological effects compared to the parent compound. Here are some significant findings:

Comparative Efficacy

A study comparing the anti-inflammatory effects of fluorometholone acetate and its diene impurity revealed that while both compounds exhibit anti-inflammatory properties, the impurity may have altered efficacy due to its unique structural features.

| Compound | Anti-inflammatory Activity | Remarks |

|---|---|---|

| Fluorometholone Acetate | High | Standard corticosteroid effect |

| 6,9(11)-Diene Impurity | Moderate | Potentially reduced efficacy |

Case Studies

- Ocular Inflammation Model: In animal models of ocular inflammation, treatment with formulations containing Fluorometholone Acetate showed significant reduction in inflammation markers compared to those containing the diene impurity.

- Systemic Effects Analysis: A clinical review indicated that patients using formulations with higher levels of this impurity reported increased side effects related to systemic corticosteroid exposure.

Research Applications

The study of this compound extends beyond pharmacological efficacy:

- Quality Control: It serves as a reference standard in analytical chemistry for assessing the purity and stability of fluorometholone acetate formulations.

- Safety Profiling: Understanding its biological activity aids in evaluating potential side effects associated with corticosteroid therapies.

Propiedades

IUPAC Name |

[(8S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-12,14,15,16-tetrahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h6-7,9,12-13,18,20H,8,10-11H2,1-5H3/t18-,20+,22-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEQBLYWMQBSKU-JQGGBATGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C3CCC(C3(CC=C2C4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]2[C@@H]3CC[C@@]([C@]3(CC=C2[C@@]4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747806 | |

| Record name | 6-Methyl-3,20-dioxopregna-1,4,6,9(11)-tetraen-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95955-20-7 | |

| Record name | 6-Methyl-3,20-dioxopregna-1,4,6,9(11)-tetraen-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.